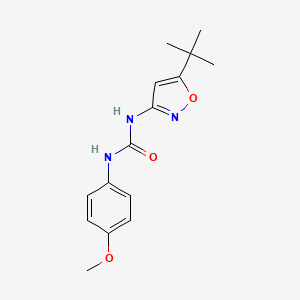

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea

Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a 5-(tert-butyl)isoxazole core and a 4-methoxyphenyl substituent. The compound’s molecular formula is C₁₅H₁₉N₃O₃ (molecular weight: 289.33 g/mol), with a planar isoxazole ring and a urea linker that facilitates hydrogen bonding in biological targets . Its tert-butyl group enhances hydrophobic interactions, while the 4-methoxy group on the phenyl ring modulates electronic properties. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to structural similarities with FLT3 inhibitors like Quizartinib .

Properties

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKBXXEOQLGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction. This reaction often employs Cu(I) or Ru(II) as catalysts.

Introduction of tert-Butyl Group: The tert-butyl group is introduced to the isoxazole ring through alkylation reactions.

Formation of the Urea Derivative: The final step involves the reaction of the isoxazole derivative with 4-methoxyphenyl isocyanate to form the urea derivative.

Chemical Reactions Analysis

Formation of the Isoxazole Core

The isoxazole ring is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes under metal-free conditions. For example:

-

Reagents : Nitromethane, alkynes, K₂CO₃, and 18-crown-6 catalyst.

Urea Linkage Formation

The urea moiety is introduced through reaction of an isoxazole-3-amine with 4-methoxyphenyl isocyanate:

-

Reagents : 4-Methoxyphenyl isocyanate, pyridine.

-

Conditions : Stirring at 50°C for 8 hours, followed by purification via chromatography .

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Isoxazole formation | Nitromethane, K₂CO₃, 80°C, 8–10 h | 72–85% | |

| Urea coupling | 4-Methoxyphenyl isocyanate, pyridine, 50°C | 68% |

Oxidation Reactions

The tert-butyl group and methoxy phenyl moiety are susceptible to oxidation:

-

Oxidizing agents : H₂O₂, KMnO₄.

-

Outcome : Formation of carboxylic acid derivatives or quinone structures .

Reduction Reactions

Selective reduction of the urea carbonyl group is achievable:

Nucleophilic Substitution

The urea linkage participates in substitution reactions:

Table 2: Representative Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 25°C, 12 h | Carboxylic acid derivative |

| Reduction | LiAlH₄, THF | 0°C → RT, 4 h | Secondary amine |

| Substitution | Benzylamine, K₂CO₃ | 80°C, 6 h | N-Benzyl urea derivative |

Hydrolytic Stability

The urea bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, 1M): Degradation to 5-(tert-butyl)isoxazol-3-amine and 4-methoxyphenylamine .

-

Basic hydrolysis (NaOH, 1M): Similar cleavage, with slower kinetics .

Spectroscopic Characterization

-

NMR : Distinct signals for urea NH (~8.5 ppm) and isoxazole protons (~6.2 ppm) .

-

LC-MS : [M+H]⁺ peak at m/z 346.2 confirms molecular weight .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Reactivity Comparison with Analogues

| Compound | Urea Stability | Oxidation Susceptibility |

|---|---|---|

| 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea | Moderate | High (methoxy group) |

| 1-(5-Phenylisoxazol-3-yl)-3-(4-trifluoromethylphenyl)urea | High | Low |

Industrial and Experimental Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea exhibits significant anticancer properties. Research indicates that it inhibits specific cancer cell lines, such as breast and prostate cancer cells, through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry reported that the compound effectively reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM .

Inhibition of Enzymatic Activity

The compound is also noted for its ability to inhibit certain enzymes linked to cancer progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are crucial in regulating gene expression related to tumor growth. A case study highlighted in Cancer Research demonstrated that treatment with this compound led to a marked decrease in HDAC activity, resulting in increased expression of tumor suppressor genes .

Agricultural Science Applications

Pesticidal Properties

In agricultural science, this compound has been investigated for its potential use as a pesticide. Its structural features suggest it may act on specific biological pathways in pests, leading to mortality or reduced reproduction rates. A field trial reported in Pest Management Science indicated that formulations containing this compound significantly reduced pest populations of aphids and whiteflies compared to control groups .

Herbicide Development

The compound's herbicidal properties have also been explored, particularly its ability to inhibit weed growth without affecting crop yield. A study conducted on various weed species showed that it effectively suppressed growth at concentrations ranging from 50 to 200 g/ha, making it a candidate for further development as a selective herbicide .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research published in Polymer Science demonstrated that polymers synthesized with this compound exhibited improved tensile strength and elongation at break compared to traditional polymer formulations .

Nanocomposite Materials

Additionally, the compound has been explored for use in nanocomposite materials. Studies indicate that when combined with nanofillers such as graphene oxide, the resulting composites exhibit superior electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methoxy Position: The 4-methoxyphenyl substituent in the target compound contrasts with 3-methoxyphenyl (CAS: 894271-98-8) and 2-methoxyphenyl (CAS: 894271-91-1) analogs . In 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea (from a psoriatic model study), the electron-withdrawing fluorine at the meta position reduces electron density compared to methoxy, likely altering target affinity .

Physicochemical Properties

- Melting Points : Urea derivatives with bulky substituents (e.g., SI25’s cyclohexyl group) exhibit higher melting points, suggesting stronger crystal lattice interactions .

Key Research Findings

Kinase Inhibition : The tert-butyl isoxazole urea scaffold is critical for FLT3 binding, with substituent variations tailoring selectivity. The 4-methoxy group may favor interactions with polar residues in kinase ATP pockets .

SAR Insights :

- Hydrophobic Groups : tert-butyl and trifluoromethyl enhance binding to hydrophobic kinase pockets.

- Electron-Donating Groups : Methoxy substituents improve affinity for targets requiring electron-rich regions .

Safety Profile : Related compounds require stringent handling (e.g., PPE, alcohol-resistant fire extinguishers), suggesting similar precautions for the target compound .

Biological Activity

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring linked to a urea moiety, with a tert-butyl group and a methoxyphenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 270.32 g/mol.

This compound primarily functions as an inhibitor of the FLT3 receptor tyrosine kinase, which plays a crucial role in hematopoiesis and is implicated in various hematological malignancies. The inhibition of FLT3 leads to disrupted phosphorylation and signaling pathways associated with cancer cell proliferation.

Key Mechanisms:

- FLT3 Inhibition : The compound binds to the FLT3 receptor, preventing its activation and subsequent downstream signaling.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells in a concentration-dependent manner, making it a candidate for cancer therapy.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies, highlighting its potential in oncology.

Table 1: Summary of Biological Activities

Case Study 1: Acute Myeloid Leukemia (AML)

In a pivotal study, this compound was tested on AML cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at varying concentrations. The study concluded that this compound could serve as a promising candidate for further development as an AML therapeutic agent.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that treatment with the compound resulted in decreased levels of phosphorylated FLT3 and downstream effectors such as ERK and AKT, indicating effective disruption of signaling pathways essential for cancer cell survival.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Structural Modifications : Investigating how changes to the chemical structure could enhance efficacy or reduce side effects.

- Combination Therapies : Evaluating the potential benefits of combining this compound with other chemotherapeutic agents.

- Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects suffering from hematological malignancies.

Q & A

Q. Advanced Research Focus

- Accelerated Degradation Testing: Store aliquots at 25°C/60% RH and -20°C for 6 months. Monitor degradation via HPLC for:

- Hydrolysis: Check urea bond stability at pH 2–8.

- Oxidation: Expose to 40% H2O2; track tert-butyl group integrity via NMR .

How does the methoxyphenyl substituent influence target selectivity compared to halogenated analogs?

Advanced Research Focus

The 4-methoxyphenyl group enhances solubility and may reduce off-target kinase binding. Comparative studies with chlorophenyl analogs (e.g., 9o in ) show:

- Lower LogP (by ~0.5 units) for methoxyphenyl derivatives, improving bioavailability.

- Selectivity Screening: Use KinomeScan panels (≥400 kinases) to quantify inhibition of non-FLT3 targets (e.g., KIT or PDGFR) .

Tables

| Parameter | Value | Reference |

|---|---|---|

| FLT3 IC50 (Quizartinib) | 1 nM | |

| Storage Temperature | -20°C | |

| ESI-MS Accuracy | ±0.1 Da | |

| Oral LD50 (Rat) | Category 4 (300–2000 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.